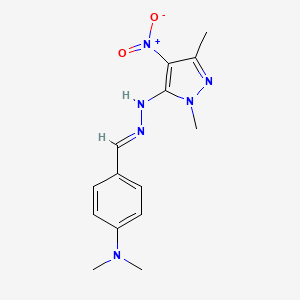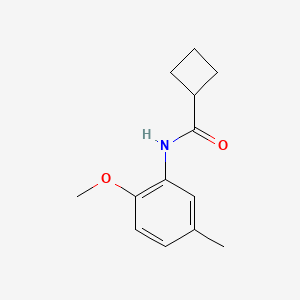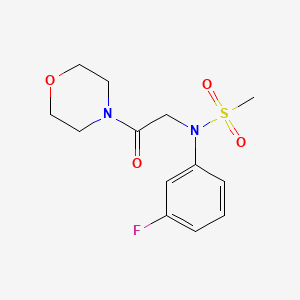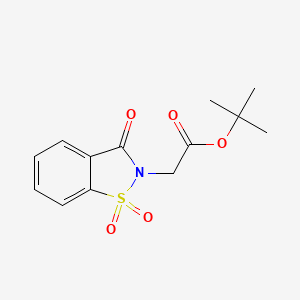![molecular formula C12H14FNO2 B5801335 1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
1-[(2-fluorophenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-fluorophenoxy)acetyl]pyrrolidine, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyrrolidine, an organic compound that has a five-membered ring structure. FPOP has been found to have various applications in scientific research, particularly in the study of protein structure and function.
Mécanisme D'action
1-[(2-fluorophenoxy)acetyl]pyrrolidine works by selectively modifying solvent-accessible amino acid residues in proteins. It does this by reacting with the hydroxyl group of amino acid residues such as serine, threonine, and tyrosine. The modified amino acid residues can then be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
Biochemical and Physiological Effects
1-[(2-fluorophenoxy)acetyl]pyrrolidine has been found to have minimal biochemical and physiological effects on proteins. It has been shown to selectively modify solvent-accessible amino acid residues without causing significant changes in protein structure or function. This makes it a useful tool for studying protein interactions without affecting the overall behavior of the protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-fluorophenoxy)acetyl]pyrrolidine is its ability to selectively modify solvent-accessible amino acid residues in proteins. This allows researchers to identify specific amino acid residues that are involved in protein interactions. 1-[(2-fluorophenoxy)acetyl]pyrrolidine is also relatively easy to synthesize and can be used in a variety of experimental conditions.
However, 1-[(2-fluorophenoxy)acetyl]pyrrolidine does have some limitations. It can only modify solvent-accessible amino acid residues, which means that it may not be able to identify all amino acid residues involved in protein interactions. Additionally, 1-[(2-fluorophenoxy)acetyl]pyrrolidine can only modify amino acid residues that have a hydroxyl group, which limits its applicability in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 1-[(2-fluorophenoxy)acetyl]pyrrolidine in scientific research. One potential area of research is the development of new methods for the selective modification of amino acid residues in proteins. This could involve the use of different coupling agents or modification reagents.
Another area of research is the application of 1-[(2-fluorophenoxy)acetyl]pyrrolidine in the study of protein-ligand interactions. 1-[(2-fluorophenoxy)acetyl]pyrrolidine has been shown to be useful in identifying amino acid residues involved in protein-protein interactions, and it may also be useful in identifying amino acid residues involved in protein-ligand interactions.
Finally, there is potential for the development of new applications of 1-[(2-fluorophenoxy)acetyl]pyrrolidine in the study of other biological molecules such as nucleic acids or carbohydrates. 1-[(2-fluorophenoxy)acetyl]pyrrolidine has primarily been used in the study of proteins, but it may also be useful in the study of other biological molecules.
Conclusion
In conclusion, 1-[(2-fluorophenoxy)acetyl]pyrrolidine (1-[(2-fluorophenoxy)acetyl]pyrrolidine) is a useful tool in scientific research, particularly in the study of protein structure and function. Its ability to selectively modify solvent-accessible amino acid residues in proteins allows researchers to identify specific amino acid residues involved in protein interactions. While 1-[(2-fluorophenoxy)acetyl]pyrrolidine has some limitations, it has significant potential for future applications in the study of biological molecules.
Méthodes De Synthèse
The synthesis of 1-[(2-fluorophenoxy)acetyl]pyrrolidine involves the reaction of 2-fluorophenoxyacetic acid with pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces 1-[(2-fluorophenoxy)acetyl]pyrrolidine as a white solid with a yield of approximately 50%. The purity of 1-[(2-fluorophenoxy)acetyl]pyrrolidine can be increased through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-[(2-fluorophenoxy)acetyl]pyrrolidine has found significant applications in the study of protein structure and function. It is particularly useful in the identification of protein-protein interactions and protein-ligand interactions. 1-[(2-fluorophenoxy)acetyl]pyrrolidine works by selectively modifying solvent-accessible amino acid residues in proteins. This modification can be detected through mass spectrometry, allowing researchers to identify the specific amino acid residues that are involved in protein interactions.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNIFWBWRYEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)




![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)

